l-Buthionine sulfoximine

Descripción general

Descripción

La L-Butionina-(S,R)-Sulfoximina es un compuesto químico conocido por su papel como inhibidor de la gamma-glutamilcisteína sintetasa, una enzima crucial para la síntesis del glutatión. El glutatión es un antioxidante vital en las células, que las protege del estrés oxidativo y mantiene el equilibrio redox. Este compuesto ha sido ampliamente estudiado por su capacidad para agotar los niveles de glutatión, convirtiéndolo en una herramienta valiosa en la investigación científica, particularmente en estudios relacionados con el estrés oxidativo, el cáncer y la toxicidad de los metales pesados .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La L-Butionina-(S,R)-Sulfoximina puede sintetizarse a través de un proceso de varios pasos que implica la reacción de la butionina con la sulfoximina. La síntesis generalmente implica los siguientes pasos:

Formación de butionina: La butionina se sintetiza a partir de la reacción de la lactona de homoserina con amoníaco, seguida de reducción.

Formación de sulfoximina: El grupo sulfoximina se introduce haciendo reaccionar la butionina con reactivos de sulfoximina en condiciones controladas.

Métodos de producción industrial: La producción industrial de L-Butionina-(S,R)-Sulfoximina implica la optimización de las condiciones de reacción para lograr un alto rendimiento y pureza. Esto incluye el control de la temperatura, el pH y el tiempo de reacción para garantizar la formación eficiente del producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: La L-Butionina-(S,R)-Sulfoximina principalmente experimenta reacciones de sustitución debido a la presencia del grupo sulfoximina. También puede participar en reacciones de oxidación y reducción en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: En presencia de agentes oxidantes, la L-Butionina-(S,R)-Sulfoximina puede oxidarse para formar derivados de sulfóxido.

Reducción: Los agentes reductores pueden convertir el grupo sulfoximina en su amina correspondiente.

Sustitución: Diversos nucleófilos pueden sustituir el grupo sulfoximina en condiciones apropiadas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen derivados de sulfóxido, aminas y compuestos de sulfoximina sustituidos .

Aplicaciones Científicas De Investigación

Cancer Research

L-buthionine sulfoximine is extensively studied for its role in enhancing the efficacy of chemotherapeutic agents by depleting glutathione levels, which are often elevated in cancer cells and contribute to drug resistance.

Enhancing Chemotherapy Efficacy

- Combination with Chemotherapeutic Agents : Studies have shown that this compound can enhance the apoptotic effects of various chemotherapeutics. For example, in a study involving breast cancer cell lines, the combination of this compound and estrogen significantly reduced cell viability by inducing apoptosis, particularly in antihormone-resistant cells .

- Synergistic Effects : The combination of arsenic trioxide and this compound has demonstrated increased cytotoxicity against multiple cancer cell lines, suggesting that inhibiting glutathione synthesis can sensitize tumors to oxidative stress induced by these drugs .

Overcoming Drug Resistance

- Mechanism of Action : By depleting intracellular glutathione, this compound reduces the cellular capacity to neutralize reactive oxygen species generated by chemotherapeutics, thereby enhancing their efficacy against resistant cancer cells .

Neurodegenerative Diseases

This compound has been investigated for its potential therapeutic effects in neurodegenerative conditions characterized by oxidative stress.

Parkinson's Disease

- Oxidative Stress Studies : Research indicates that this compound can induce oxidative stress in neuronal models, providing insights into the mechanisms underlying neurodegeneration and potential therapeutic strategies aimed at modulating redox balance .

Infectious Diseases

This compound has also been explored for its effects on various pathogens, particularly in combination therapies aimed at enhancing the efficacy of existing treatments.

Trypanosomiasis

- Synergistic Drug Combinations : In studies on Trypanosoma cruzi, the causative agent of Chagas disease, this compound was found to enhance the effectiveness of existing antiparasitic drugs like nifurtimox and benznidazole by reducing the required concentrations for effective treatment . This suggests a potential strategy for improving treatment outcomes in parasitic infections.

Safety and Toxicity Studies

The safety profile of this compound is critical for its application in clinical settings. Various studies have assessed the toxicity associated with its use, particularly when combined with other therapeutic agents.

Toxicity Assessments

- In Vivo Studies : Research indicates that while this compound effectively depletes glutathione levels and enhances therapeutic responses, it does not significantly induce toxicity to normal tissues when used alongside other treatments such as peptide receptor radionuclide therapy .

Data Summary Table

Mecanismo De Acción

La L-Butionina-(S,R)-Sulfoximina ejerce sus efectos inhibiendo la gamma-glutamilcisteína sintetasa, la enzima responsable del primer paso en la síntesis del glutatión. Al inhibir esta enzima, el compuesto reduce efectivamente los niveles de glutatión en las células. Este agotamiento del glutatión conduce a un mayor estrés oxidativo y sensibiliza las células a varios factores estresantes, incluidos los agentes quimioterapéuticos y los metales pesados. El principal objetivo molecular es la gamma-glutamilcisteína sintetasa, y la vía involucrada es la vía de síntesis del glutatión .

Compuestos similares:

D,L-Butionina-(S,R)-Sulfoximina: Una mezcla racémica de L-Butionina-(S,R)-Sulfoximina, utilizada para propósitos de investigación similares.

Etopósido: Un agente quimioterapéutico cuya eficacia puede verse mejorada por la L-Butionina-(S,R)-Sulfoximina a través del agotamiento del glutatión.

Cisplatino: Otro agente quimioterapéutico que muestra mayor citotoxicidad cuando se usa en combinación con L-Butionina-(S,R)-Sulfoximina.

Singularidad: La L-Butionina-(S,R)-Sulfoximina es única en su inhibición específica de la gamma-glutamilcisteína sintetasa, lo que la convierte en una herramienta poderosa para estudiar el papel del glutatión en diversos procesos biológicos. Su capacidad para agotar los niveles de glutatión y mejorar la eficacia de los agentes quimioterapéuticos la diferencia de otros compuestos .

Comparación Con Compuestos Similares

D,L-Buthionine-(S,R)-Sulfoximine: A racemic mixture of L-Buthionine-(S,R)-Sulfoximine, used for similar research purposes.

Etoposide: A chemotherapeutic agent whose efficacy can be enhanced by L-Buthionine-(S,R)-Sulfoximine through glutathione depletion.

Cisplatin: Another chemotherapeutic agent that shows increased cytotoxicity when used in combination with L-Buthionine-(S,R)-Sulfoximine.

Uniqueness: L-Buthionine-(S,R)-Sulfoximine is unique in its specific inhibition of gamma-glutamylcysteine synthetase, making it a powerful tool for studying the role of glutathione in various biological processes. Its ability to deplete glutathione levels and enhance the efficacy of chemotherapeutic agents sets it apart from other compounds .

Actividad Biológica

L-buthionine sulfoximine (BSO) is a potent inhibitor of glutathione (GSH) biosynthesis, primarily acting on the enzyme γ-glutamyl-cysteine synthetase. This compound has garnered significant attention in cancer research due to its ability to sensitize tumor cells to various chemotherapeutic agents by depleting intracellular GSH levels. This article explores the biological activity of BSO, focusing on its mechanisms, effects in different cancer types, and relevant case studies.

BSO inhibits the synthesis of GSH, an important antioxidant that protects cells from oxidative stress. By reducing GSH levels, BSO enhances the sensitivity of cancer cells to oxidative damage and apoptosis induced by chemotherapeutic agents. The depletion of GSH is crucial in overcoming drug resistance commonly observed in various cancers.

1. Breast Cancer

In a study involving antihormone-resistant MCF-7:2A breast cancer cells, BSO was shown to significantly enhance estrogen-induced apoptosis. When combined with low-dose estradiol, BSO treatment resulted in an 80-90% reduction in cell growth over one week, compared to minimal effects from either treatment alone. This effect was attributed to increased apoptosis as evidenced by TUNEL and DAPI staining techniques .

2. Biliary Tract Cancer

Phase I studies indicated that continuous infusion of BSO resulted in GSH depletion with minimal toxicity. In vitro experiments demonstrated that pretreatment with BSO followed by cisplatin treatment led to a 44% reduction in cell viability in gallbladder cancer cells (GBC-SD) and cholangiocarcinoma cells (RBE), significantly enhancing apoptosis rates compared to cisplatin alone .

3. Advanced Solid Tumors

A combination study involving arsenic trioxide (As2O3) and BSO showed that this pairing effectively enhanced cytotoxicity across multiple cancer cell lines, including prostate, breast, and lung cancers. The co-treatment led to increased generation of reactive oxygen species (ROS), contributing to enhanced growth inhibition compared to As2O3 treatment alone .

Research Findings and Case Studies

| Cancer Type | Combination Treatment | Effect on Cell Viability | Mechanism |

|---|---|---|---|

| Breast Cancer | Estradiol + BSO | 80-90% reduction | Enhanced apoptosis via GSH depletion |

| Biliary Tract Cancer | Cisplatin + BSO | 44% reduction | Increased apoptosis through GSH depletion |

| Advanced Solid Tumors | As2O3 + BSO | Significant enhancement | Increased ROS generation |

Clinical Implications

The clinical implications of using BSO as an adjunct therapy in cancer treatment are significant. Its ability to sensitize resistant tumors to chemotherapy could lead to improved patient outcomes. Phase I trials have established its safety profile when administered continuously, allowing for further exploration into combination therapies involving BSO .

Propiedades

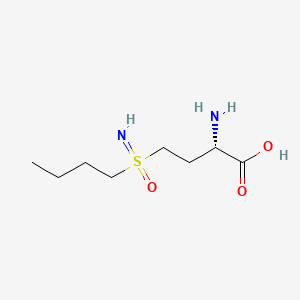

IUPAC Name |

(2S)-2-amino-4-(butylsulfonimidoyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQFBVYMGADDTQ-CVSPRKDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=N)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=N)(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70894150 | |

| Record name | L-Buthionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | L-Buthionine (SR)-sulfoximine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

H2O > 100 (mg/mL), Acetate buffer, pH4 > 100 (mg/mL), Carbonate buffer, pH9 > 100 (mg/mL), 0.1 N HCl > 100 (mg/mL), 0.1 N NaOH > 100 (mg/mL), MeOH < 1 (mg/mL), EtOH (95 %) < 1 (mg/mL), CH3CN < 1 (mg/mL), EtOAC < 1 (mg/mL), CHC13 < 1 (mg/mL), Dimethylacetamide < 1 (mg/mL), DMSO < 1 (mg/mL) | |

| Record name | BSO | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/326231%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

83730-53-4, 97590-40-4 | |

| Record name | L-Buthionine-S,R-sulfoximine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83730-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buthionine sulfoximine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083730534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Buthionine-(S,R)-sulfoximine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097590404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-buthionine sulfoximine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Buthionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83730-53-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTHIONINE SULFOXIMINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEY8DZS103 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.